![molecular formula C13H16N4OS2 B2522288 3-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-N-(2,5-二甲基苯基)丙酰胺 CAS No. 889947-90-4](/img/structure/B2522288.png)
3-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-N-(2,5-二甲基苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide is a chemical entity that appears to be related to a class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and potential applications in various fields, including agriculture and medicine.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the reaction of appropriate precursors containing amino and sulfanyl groups. For instance, the synthesis of a related compound, (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine, was achieved by reacting 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-(methylsulfanyl)benzaldehyde . This suggests that the synthesis of the compound might also involve a similar strategy, where an amino-thiadiazole is reacted with an appropriate sulfanyl-containing compound to introduce the N-(2,5-dimethylphenyl)propanamide moiety.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which can engage in various intramolecular and intermolecular interactions. For example, the related compound mentioned earlier exhibits an intramolecular C—H⋯S hydrogen bond, resulting in a planar five-membered ring . This planarity and the ability to form hydrogen bonds can significantly influence the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Thiadiazole derivatives can participate in a range of chemical reactions. Novel reactions of N-sulfonylamines with azirines have been reported to yield thiadiazoles, oxathiazoles, and acrylamidines, depending on the reaction conditions and the nature of the reactants . This indicates that the compound may also undergo similar reactions, potentially leading to the formation of various heterocyclic structures upon interaction with different chemical reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. For instance, the crystal structure and herbicidal activity of a thiadiazole derivative with a pyrimidine moiety have been studied, revealing that the compound forms monoclinic crystals and exhibits significant herbicidal activity . This suggests that the compound may also possess unique physical properties, such as crystal formation, and could potentially be explored for its biological activities.
科学研究应用
药物化学中的杂环化合物
3-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-N-(2,5-二甲基苯基)丙酰胺是一种复杂的分子,可能在药物化学中具有潜在的影响,特别是由于其结构组分,如1,3,4-噻二唑环。像1,3,4-噻二唑这样的杂环化合物以其广泛的药理活性而闻名,这归因于其具有毒性的N2C2S基团。这些化合物表现出广泛的生物活性,包括抗炎、镇痛、抗菌、抗癫痫、抗糖尿病、抗肿瘤和抗病毒活性。通过将不同分子组合在一个框架中开发混合分子可能导致具有有趣生物学特性的化合物 (Mishra et al., 2015)。
药物学意义
噻二唑及其衍生物的结构特征,如3-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-N-(2,5-二甲基苯基)丙酰胺中所发现的那些,提供了重要的药物学意义。具体而言,噻二唑在新型药物合成中起着至关重要的支架作用。将其纳入药物设计中可以提高药物的功效和特异性,特别是在抗癌和抗菌疗法领域。修改这些结构并研究其药理效应的能力突显了它们在药物开发和药物化学研究中的价值 (Alam, 2018)。
生物和化学合成研究
1,3,4-噻二唑烯和相关杂环化合物的合成和生物意义,与3-[(5-氨基-1,3,4-噻二唑-2-基)硫基]-N-(2,5-二甲基苯基)丙酰胺具有结构相似性,一直是一个备受关注的研究课题。这些研究旨在探索合成噻二唑烯的不同方法,重点关注其对各种真菌和细菌菌株的药理重要性。这些研究不仅增进了我们对这些化合物的理解,还有助于发现具有潜在应用于治疗传染病的新治疗剂 (Yusuf & Jain, 2014)。
未来方向
The future directions for research on “3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide” could include further exploration of its potential pharmacological applications, given that thiadiazole derivatives are fairly common in pharmacology . Additionally, further studies could be conducted to optimize its synthesis and improve its yield .
属性
IUPAC Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-8-3-4-9(2)10(7-8)15-11(18)5-6-19-13-17-16-12(14)20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIALZWNORIQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCSC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)
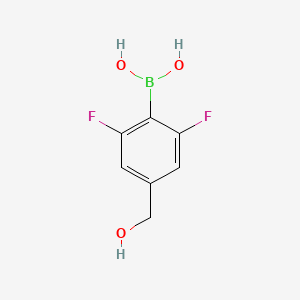
![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2522211.png)
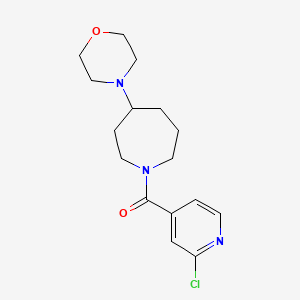
![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine hydrochloride](/img/structure/B2522217.png)
![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522218.png)
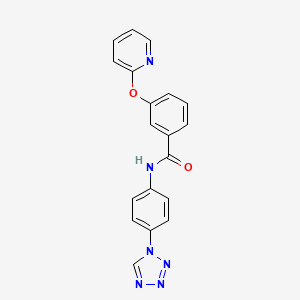
![2-((4-fluorophenyl)thio)-N-(pyridin-4-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2522221.png)
![N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2522222.png)
![5-[[4-(Trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2522225.png)
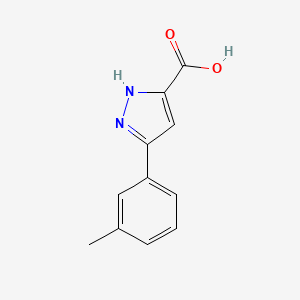
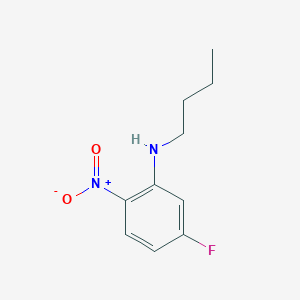
![4-benzoyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2522228.png)